molecular formula C16H14BrNO4S B2923699 2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide CAS No. 2309797-25-7

2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide

Cat. No. B2923699
CAS RN: 2309797-25-7
M. Wt: 396.26
InChI Key: YKJMFTNEXFIISQ-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs . It also contains a bromine atom and furan rings, which are five-membered aromatic rings containing four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But in general, benzenesulfonamides can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The bromine atom can potentially be replaced by other groups in a nucleophilic substitution reaction.

Scientific Research Applications

Synthesis and Chemical Reactivity

Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which include compounds related to benzenesulfonamide, showed significant potential for use in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications : The versatility of the 2-bromo group in benzo[b]furans, closely related to the target compound, has been leveraged in synthetic chemistry for palladium-mediated couplings and direct nucleophilic substitutions, enabling the creation of a wide range of substituted benzo[b]furans (Gill, Grobelny, Chaplin, & Flynn, 2008).

Directed Ortho Metalation (DoM) : Benzenesulfonamide has been identified as a powerful Directed Metalation Group (DMG), showcasing its potential in the synthesis of heterocyclic compounds through Directed ortho Metalation (DoM) methodology, contributing significantly to the field of heterocyclic chemistry (Familoni, 2002).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJMFTNEXFIISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide

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